
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)- is a complex organic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve:
Formation of the hydrazide: Starting from the corresponding carboxylic acid, the hydrazide can be prepared by reaction with hydrazine.
Cyclization: The hydrazide is then cyclized with carbon disulfide under basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for scale, yield, and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring to form corresponding amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for various diseases.
Industry: Used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in the observed biological effects. The exact mechanism for this specific compound would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-2-thione derivatives: Similar in structure but with different substituents.
1,2,4-Oxadiazole derivatives: Differ in the position of the nitrogen atoms in the ring.
Thiadiazole derivatives: Contain sulfur in place of one of the nitrogen atoms.
Uniqueness
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-(((2-methoxyphenyl)amino)methyl)- lies in its specific substituents, which can impart unique biological and chemical properties. These properties can make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
81963-82-8 |
|---|---|
Molecular Formula |
C16H13Br2N3O3S |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
5-(3,5-dibromo-2-hydroxyphenyl)-3-[(2-methoxyanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Br2N3O3S/c1-23-13-5-3-2-4-12(13)19-8-21-16(25)24-15(20-21)10-6-9(17)7-11(18)14(10)22/h2-7,19,22H,8H2,1H3 |
InChI Key |
WBAPAJHTGFMFMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




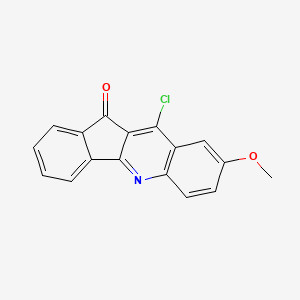
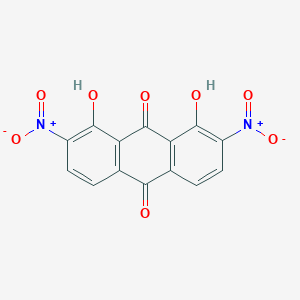
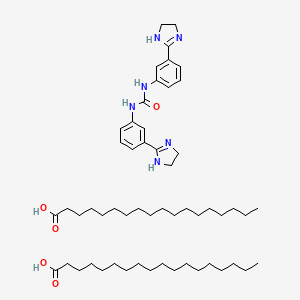

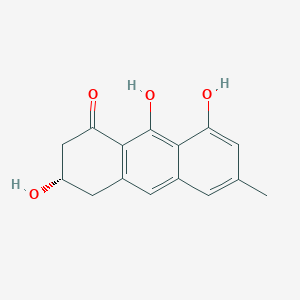
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)

![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
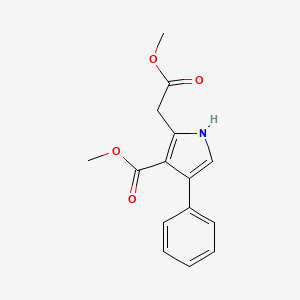
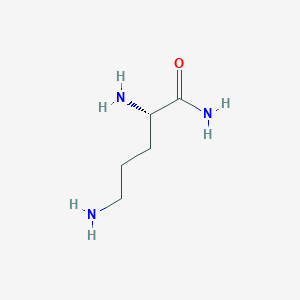
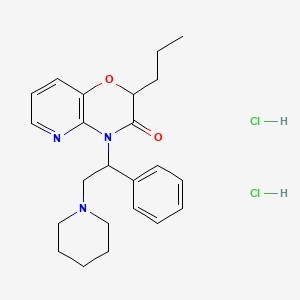
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
